![molecular formula C15H12F3N3 B1417320 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine CAS No. 1038711-02-2](/img/structure/B1417320.png)

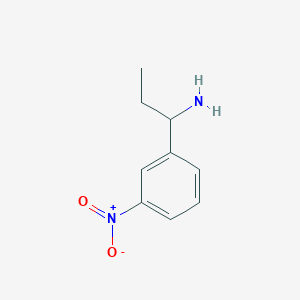

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine

Overview

Description

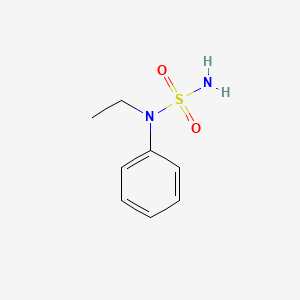

This compound, also known by its IUPAC name 1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine, has a molecular weight of 291.28 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

- Bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, closely related to the queried compound, have been used in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). These molecules demonstrate excellent thermal stability and good solubility in common solvents, allowing for efficient solution processing in OLED fabrication. Notably, devices utilizing these materials have shown improved performance attributed to complete charge localization and enhanced thermal properties (Ge et al., 2008).

Antimicrobial and Cytotoxic Activities

- Derivatives of 1H-benzimidazole, similar in structure to the queried compound, have been synthesized and tested for antimicrobial and cytotoxic activities. Some of these compounds have displayed significant antibacterial activity and cytotoxic effects in vitro, suggesting potential applications in the development of new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).

Chemical Synthesis and Reactivity

- Research on compounds structurally related to 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine has also focused on their chemical reactivity and synthesis techniques. Studies have explored various reaction pathways and molecular interactions, contributing to the understanding of the chemical properties and potential applications of these compounds in various chemical syntheses (Gebert et al., 2002).

Molecular Structures and Cytotoxicity

- Research on benzimidazole-containing ligands and their metal complexes has revealed interesting molecular structures and potential cytotoxicity against various cancer cell lines. These studies are crucial for the development of new anticancer drugs and understanding the interaction between metal complexes and biological systems (Ghani & Mansour, 2011).

Antitubercular Agents

- Novel thiadiazole derivatives structurally related to the queried compound have been designed and synthesized as potential anticancer and antitubercular agents. Some of these compounds have demonstrated significant in vitro antitumor activities and inhibitory effects against specific cell lines, highlighting their potential in therapeutic applications (Chandra Sekhar et al., 2019).

Mechanism of Action

Target of Action

The compound “1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazole derivatives are known to exhibit a wide range of biological activities . .

Mode of Action

Without specific information on the compound, it’s challenging to determine its exact mode of action. Benzodiazole derivatives are often involved in interactions with various enzymes and receptors due to their structural similarity to many biological molecules .

Biochemical Pathways

Again, without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzodiazole derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .

properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOYJPRWUOKBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)

![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)